molecular formula C9H14N2O3 B3058747 2-Propenamide, N,N'-(2-hydroxy-1,3-propanediyl)bis- CAS No. 91576-33-9

2-Propenamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-

Cat. No.: B3058747
CAS No.: 91576-33-9
M. Wt: 198.22 g/mol
InChI Key: IHBLIOULEUZREV-UHFFFAOYSA-N
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Description

2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C9H14N2O3 It is characterized by the presence of two propenamide groups connected through a 2-hydroxy-1,3-propanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of acrylamide with a diol, such as 2-hydroxy-1,3-propanediol, under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. Quality control measures are implemented to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The propenamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted propenamide derivatives.

Scientific Research Applications

2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has diverse applications in scientific research:

    Chemistry: Used as a monomer in polymer synthesis and as a building block for complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[2-methyl-]
  • 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[2-ethyl-]

Uniqueness

2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific structural features, including the 2-hydroxy-1,3-propanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-[2-hydroxy-3-(prop-2-enoylamino)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-8(13)10-5-7(12)6-11-9(14)4-2/h3-4,7,12H,1-2,5-6H2,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLIOULEUZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(CNC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597236
Record name N,N'-(2-Hydroxypropane-1,3-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91576-33-9
Record name N,N'-(2-Hydroxypropane-1,3-diyl)di(prop-2-enamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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